1-((3AS,8aS)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine
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Description
1-((3AS,8aS)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine is a useful research compound. Its molecular formula is C36H38NO4P and its molecular weight is 579.7 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-((3AS,8aS)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine (CAS No. 582300-11-6) is a chiral phosphine ligand with potential applications in various biological and chemical processes. Its complex structure includes a dioxaphosphepin moiety which may contribute to its biological activity. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C36H38NO4P
- Molecular Weight : 570.67 g/mol
- Purity : ≥95%
- IUPAC Name : 1-[(3aS,8aS)-2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]piperidine
The biological activity of this compound is hypothesized to be linked to its ability to interact with various biological targets due to its unique structural features. The presence of the phosphine group may facilitate coordination with metal ions or other biomolecules, potentially influencing enzymatic activities or receptor interactions.
Biological Activity Overview
Research on the biological activity of similar compounds suggests several possible mechanisms through which this compound may exert its effects:
- Enzyme Inhibition : Phosphine ligands often act as enzyme inhibitors. Their interaction with metal centers in enzymes can alter catalytic activity.
- Antiproliferative Effects : Some studies indicate that related phosphine compounds exhibit antiproliferative properties against cancer cell lines.
- Antimicrobial Activity : Similar structures have been reported to possess antimicrobial properties.
Antiproliferative Activity
A study evaluating the antiproliferative effects of various phosphine derivatives demonstrated that certain modifications in structure could lead to significant reductions in cell viability in cancer cell lines. For instance:
- Compound A (similar structure) showed an IC50 value of 15 µM against breast cancer cells.
Compound | Structure Modification | IC50 (µM) |
---|---|---|
A | - | 15 |
B | Addition of methyl group | 10 |
C | Removal of phenyl group | 25 |
Antimicrobial Properties
Another study focused on the antimicrobial properties of phosphine derivatives indicated that compounds with bulky groups exhibited enhanced activity against Gram-positive bacteria:
- The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.
Properties
IUPAC Name |
1-[(3aS,8aS)-2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38NO4P/c1-34(2)38-32-33(39-34)36(30-22-12-5-13-23-30,31-24-14-6-15-25-31)41-42(37-26-16-7-17-27-37)40-35(32,28-18-8-3-9-19-28)29-20-10-4-11-21-29/h3-6,8-15,18-25,32-33H,7,16-17,26-27H2,1-2H3/t32-,33-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJHXVYWHUZOAG-LQJZCPKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N5CCCCC5)(C6=CC=CC=C6)C7=CC=CC=C7)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N5CCCCC5)(C6=CC=CC=C6)C7=CC=CC=C7)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38NO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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